5-Chloro-2-propoxypyridine 5-Chloro-2-propoxypyridine
Brand Name: Vulcanchem
CAS No.: 1160018-61-0
VCID: VC4050572
InChI: InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3
SMILES: CCCOC1=NC=C(C=C1)Cl
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

5-Chloro-2-propoxypyridine

CAS No.: 1160018-61-0

Cat. No.: VC4050572

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-propoxypyridine - 1160018-61-0

Specification

CAS No. 1160018-61-0
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name 5-chloro-2-propoxypyridine
Standard InChI InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3
Standard InChI Key MURBXIRDZWJMNN-UHFFFAOYSA-N
SMILES CCCOC1=NC=C(C=C1)Cl
Canonical SMILES CCCOC1=NC=C(C=C1)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group (-OCH2_2CH2_2CH3_3) at the 2-position. Key identifiers include:

  • SMILES: CCCOC1=NC=C(C=C1)Cl

  • InChI Key: MURBXIRDZWJMNN-UHFFFAOYSA-N

  • Boiling Point: 215.0±20.0C215.0 \pm 20.0^\circ \text{C} (predicted)

  • Density: 1.131±0.06g/cm31.131 \pm 0.06 \, \text{g/cm}^3 (predicted)

Physicochemical Data

Experimental and predicted properties are summarized below:

PropertyValueSource
Molecular Weight171.62 g/mol
Purity95–97% (typical commercial)
Physical StateLiquid
SolubilityLimited data; likely soluble in organic solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-chloro-2-propoxypyridine typically involves nucleophilic substitution or coupling reactions. A common approach includes:

  • Propoxylation: Reaction of 5-chloro-2-hydroxypyridine with propyl bromide under basic conditions.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Industrial-scale production may employ continuous flow processes to enhance yield and reduce byproducts.

Industrial Considerations

  • Catalysts: Bases like K2_2CO3_3 or NaH facilitate ether bond formation.

  • Yield Optimization: Reaction temperatures of 80–100°C and inert atmospheres improve efficiency .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules:

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .

  • Kinase Inhibitors: Pyridine derivatives are explored in cancer therapy for their enzyme-inhibiting properties .

Agrochemical Development

Halogenated pyridines are key in designing herbicides and pesticides due to their stability and bioavailability .

MeasureProtocol
Personal Protective Equipment (PPE)Gloves, goggles, and lab coats .
VentilationUse in fume hoods or well-ventilated areas .
StorageTightly sealed containers in cool, dry conditions .

First Aid

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

Comparison with Structural Analogs

The biological and chemical profiles of 5-chloro-2-propoxypyridine vary significantly with substituent modifications:

CompoundKey DifferencesBiological Activity
5-Chloro-2-methoxypyridineMethoxy (-OCH3_3) groupReduced metabolic stability
5-Chloro-2-ethoxypyridineEthoxy (-OCH2_2CH3_3) groupEnhanced lipophilicity
3-Bromo-5-chloro-2-propoxypyridineAdditional bromine at 3-positionIncreased halogen bonding

Data from highlight the role of alkoxy chain length in modulating pharmacokinetics.

Regulatory and Environmental Considerations

Environmental Impact

  • Biodegradability: Limited data; presumed low due to aromatic stability .

  • Disposal: Incineration at approved facilities to prevent environmental release .

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